2-(2-bromophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide
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Overview
Description
2-(2-bromophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide: is a complex organic compound that features a bromophenyl group, a thiophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Grignard reaction or other alkylation methods.
Bromophenyl Group Addition: The bromophenyl group can be introduced via a halogenation reaction, typically using bromine or a bromine-containing reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the bromophenyl group, potentially leading to dehalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products, reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used as a probe to study biological pathways and mechanisms.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-(2-chlorophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide
- 2-(2-fluorophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide
- 2-(2-iodophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide
Uniqueness: The presence of the bromophenyl group in 2-(2-bromophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide imparts unique reactivity and properties compared to its chlorinated, fluorinated, or iodinated analogs
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c21-16-7-3-2-6-14(16)12-17(25)23-20(9-4-1-5-10-20)19-22-18(24-26-19)15-8-11-27-13-15/h2-3,6-8,11,13H,1,4-5,9-10,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYASZHJSMMPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)CC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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